![molecular formula C43H54N4O8 B13843701 (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylic acid](/img/structure/B13843701.png)
(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylic acid
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Overview
Description
The compound (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylic acid is a complex organic molecule with a unique structure. This compound is characterized by multiple ring systems, hydroxyl groups, and methoxycarbonyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of its tetracyclic and pentacyclic ring systems. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction of the carbonyl groups will produce alcohols.
Scientific Research Applications
Anticancer Activity
Nitrogen-containing heterocycles are well-known for their anticancer properties. The compound has shown promising results in various studies targeting cancer cells:
- Mechanism of Action : It is believed to interact with specific biological pathways that regulate cell proliferation and apoptosis in cancer cells .
- Case Studies : Research indicates that derivatives of this compound exhibit cytotoxic effects against multiple cancer cell lines, including breast and lung cancer .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy:
- Spectrum of Activity : Studies have demonstrated its effectiveness against a range of pathogens including bacteria and fungi .
- Research Findings : In vitro tests revealed that the compound inhibits the growth of resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
Research highlights the anti-inflammatory properties of this compound:
- Biological Mechanisms : The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .
- Clinical Implications : These properties may be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Neurological Applications
Recent studies suggest potential neurological benefits:
- Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress and apoptosis .
- Therapeutic Potential : Its application in neurodegenerative diseases like Alzheimer's is under investigation due to its ability to cross the blood-brain barrier .
Structural Insights
The intricate structure of this compound contributes to its diverse biological activities. The presence of multiple functional groups allows for interactions with various biological targets.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- **(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylic acid analogs
- **Other tetracyclic and pentacyclic compounds with similar functional groups
Uniqueness
This compound is unique due to its specific arrangement of ring systems and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile tool in scientific research.
Biological Activity
The compound (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylic acid is a complex organic molecule with significant potential in biological applications due to its unique structural features and diverse functional groups. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound is characterized by multiple chiral centers and a distinctive tetracyclic structure. Its molecular formula is C46H58N4O9 with a molecular weight of approximately 811 g/mol. The presence of various functional groups such as hydroxyl (-OH), methoxy (-OCH₃), and carboxylic acid (-COOH) contributes to its chemical reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C₄₆H₅₈N₄O₉ |
Molecular Weight | 811 g/mol |
Topological Polar Surface Area | 154 Ų |
LogP | 3.70 |
H-Bond Donor/Acceptor | 3 / 12 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Some key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, impacting pathways such as apoptosis and cell proliferation.
- Modulation of Cell Signaling : By interacting with cell surface receptors or intracellular signaling molecules, the compound can alter signaling cascades that regulate cell growth and survival.
- Induction of Oxidative Stress : Compounds with similar structures have been shown to induce oxidative stress in cells, leading to apoptosis in cancer cells.
Therapeutic Potential
Research indicates that this compound exhibits promising therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Its potential neuroprotective effects are being explored in models of neurodegenerative diseases.
Study 1: Anticancer Efficacy
A study evaluated the effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.
Study 2: Neuroprotection in Animal Models
In a rodent model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation compared to control groups.
Properties
Molecular Formula |
C43H54N4O8 |
---|---|
Molecular Weight |
754.9 g/mol |
IUPAC Name |
(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylic acid |
InChI |
InChI=1S/C43H54N4O8/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-46(23-25)24-39)26-11-8-9-12-30(26)44-33)29-19-28-31(20-32(29)54-4)45(3)35-41(28)15-18-47-16-10-14-40(7-2,34(41)47)36(48)43(35,53)37(49)50/h8-12,14,19-20,25,34-36,44,48,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H,49,50)/t25?,34-,35+,36+,39-,40+,41+,42?,43-/m0/s1 |
InChI Key |
AHSSAUORHFVUTG-YSFXVJJKSA-N |
Isomeric SMILES |
CC[C@@]1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)O)O)O)CC)OC)C(=O)OC)O |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)O)O)O)CC)OC)C(=O)OC)O |
Origin of Product |
United States |
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